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Compound of Interest

Compound Name: SR-16435

cat. No.: 811933324

An In-Depth Technical Guide to the Chemical Structure and Synthesis of SR-16435

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-16435 is a potent bifunctional opioid ligand that acts as a partial agonist at both the p-
opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1][2][3] Its unique
pharmacological profile suggests potential as a potent analgesic with a reduced tolerance
liability and enhanced efficacy against neuropathic pain compared to classical MOR-selective
agonists.[1] This document provides a comprehensive overview of the chemical structure of
SR-16435, its mechanism of action, and a detailed, proposed synthesis pathway based on
established chemical methodologies.

Chemical Structure and Properties

SR-16435 is a complex molecule featuring a bicycloalkane moiety linked to a piperidinyl-
indolinone core. Its formal IUPAC name is 1-(1-(bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-
2-one.[2][4]
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Caption: 2D Chemical Structure of SR-16435.

Quantitative Chemical Data

The key physicochemical properties of SR-16435 are summarized in the table below.

Property Value Reference(s)

1-(1-(bicyclo[3.3.1]nonan-9-
IUPAC Name o ] ] [2][4]
yl)piperidin-4-yl)indolin-2-one

CAS Number 857262-16-9 [2]
Molecular Formula C22H30N20 [2]
Molar Mass 338.495 g/mol [2]

C1CC2CCCC(C1)C2N3CCC(
SMILES CC3)N4C(=0)CC5=CC=CC=C  [2]
54

Mechanism of Action and Biological Activity

SR-16435 functions as a dual partial agonist, exhibiting high binding affinity for both the NOP
and MOR receptors. This dual engagement is central to its unique pharmacological effects.
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Caption: Signaling pathway of SR-16435 as a dual agonist.

Receptor Binding Affinity

Quantitative analysis reveals the high affinity of SR-16435 for its targets. The binding affinities
(Ki) are presented below.

Receptor Ki Value (nM) Reference(s)
Nociceptin (NOP) 7.49 [5]
p-Opioid (MOR) 2.70 [5]

Proposed Chemical Synthesis

While the seminal publications focus on the pharmacology of SR-16435, a definitive synthesis
protocol can be constructed based on the work of Zaveri et al. on a series of N-(4-
piperidinyl)-2-indolinones, which constitute the core of SR-16435.[3][6] The proposed synthesis
IS a two-stage process involving the creation of a key piperidinyl-indolinone intermediate,
followed by N-alkylation via reductive amination.
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Caption: Proposed two-stage synthesis pathway for SR-16435.

Experimental Protocols

The following protocols are proposed based on standard, widely-used synthetic organic
chemistry reactions and methodologies reported for analogous compounds.[3][6]

Stage 1: Synthesis of 1-(piperidin-4-yl)indolin-2-one (Intermediate)

This stage involves the formation of the piperidinyl-indolinone core. A common method is the
coupling of oxindole with a protected piperidone derivative.
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» Reaction Setup: To a solution of oxindole (1.0 eq) and 1-Boc-4-piperidone (1.1 eq) in
anhydrous toluene, add a catalytic amount of a suitable base such as pyrrolidine (0.1 eq).

o Condensation: Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for
12-24 hours, or until TLC/LC-MS analysis indicates the consumption of starting materials.

o Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash
sequentially with 1M HCI, saturated NaHCOs solution, and brine. Dry the organic layer over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

 Purification & Reduction: The crude enamine intermediate can be purified by column
chromatography. Subsequently, the double bond is reduced using a standard reducing agent
like sodium borohydride in methanol.

» Deprotection: The Boc-protecting group is removed by treating the intermediate with an acid,
such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCI in dioxane, to yield the
desired intermediate, 1-(piperidin-4-yl)indolin-2-one.

Stage 2: Synthesis of SR-16435 via Reductive Amination
This final stage couples the bicyclic ketone with the piperidine intermediate.

e Reaction Setup: In a round-bottom flask, dissolve 1-(piperidin-4-yl)indolin-2-one (1.0 eq) and
9-bicyclo[3.3.1]Jnonanone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or
tetrahydrofuran (THF).

o Addition of Reducing Agent: Add a mild reducing agent, such as sodium
triacetoxyborohydride (NaBH(OAC)s) (1.5 eq), portion-wise to the stirring solution at room
temperature. Acetic acid (1-2 eq) may be added to facilitate iminium ion formation.

e Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor
the reaction progress by TLC or LC-MS.

e Quenching and Work-up: Once the reaction is complete, quench carefully by the slow
addition of a saturated aqueous solution of NaHCOs. Extract the aqueous layer with
dichloromethane or ethyl acetate (3x).
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 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, filter, and concentrate in vacuo. The crude product, SR-16435, is then purified by
flash column chromatography on silica gel to yield the final compound.

o Characterization: The structure and purity of the final product should be confirmed using *H
NMR, 88C NMR, and High-Resolution Mass Spectrometry (HRMS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b11933324?utm_src=pdf-body
https://www.benchchem.com/product/b11933324?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/jm00079a024
https://2024.sci-hub.se/6682/8e005710206ec83efeb57adde4e1ed5c/dadashpour2018.pdf
https://pubmed.ncbi.nlm.nih.gov/15163178/
https://pubmed.ncbi.nlm.nih.gov/15163178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3024764/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3024764/
https://pubs.acs.org/doi/10.1021/jm301495v
https://pubs.acs.org/doi/abs/10.1021/jm034249d
https://www.benchchem.com/product/b11933324#sr-16435-chemical-structure-and-synthesis
https://www.benchchem.com/product/b11933324#sr-16435-chemical-structure-and-synthesis
https://www.benchchem.com/product/b11933324#sr-16435-chemical-structure-and-synthesis
https://www.benchchem.com/product/b11933324#sr-16435-chemical-structure-and-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11933324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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